molecular formula C18H20ClN3O B2439240 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-61-0

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2439240
CAS No.: 303150-61-0
M. Wt: 329.83
InChI Key: ZHWXAVQKVRCUHN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It contains a piperazine ring substituted with a methyl group and a phenyl ring substituted with a chloro group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Reduction Reactions: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Reduction Reactions: Formation of corresponding amines or alcohols.

    Oxidation Reactions: Formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.

    Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

Uniqueness

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a methylpiperazine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-9-11-22(12-10-21)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWXAVQKVRCUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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